molecular formula C19H17NO4 B5914225 Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate

Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B5914225
M. Wt: 323.3 g/mol
InChI Key: CCJNYIQCWWBZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as a benzyl group, a hydroxy group, and an ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation reaction, which involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with aldehyde derivatives, amine derivatives, and isocyanides . This reaction is efficient and leads to the formation of the desired quinoline derivative with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as minimizing waste and using environmentally friendly solvents, are often applied to industrial production methods to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 4-hydroxy-2-quinolones
  • 2-oxo-1,2-dihydroquinoline-3-carboxylic acids

Uniqueness

Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate is unique due to the presence of the benzyl group at the 3-position and the ester group at the 6-position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-benzyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-24-19(23)13-8-9-16-14(11-13)17(21)15(18(22)20-16)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJNYIQCWWBZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-aminobenzoate (2.85 g, 17.2 mmol) and bis(2,4,6-trichlorophenyl) 2-benzylmalonate (11.4 g, 20.7 mmol, Intermediate 33: step a) was microwaved at 250° C. for 15 minutes (Biotage Initiator). The reaction was then allowed to cool to room temperature, and the resulting tan semisolid was dispersed in ether (15 mL) and filtered. The beige filter cake was washed with ether (1×15 mL) and dried at 100° C. to provide the title compound as a light beige powder.
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2.85 g
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reactant
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reactant
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Intermediate 33
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0 (± 1) mol
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reactant
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15 mL
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